

In Vivo Administration of NPS-2143 in Rodent Models: Application Notes and Protocols

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Compound of Interest

Compound Name: NPS-2143

Cat. No.: B1680073

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of **NPS-2143**, a selective antagonist of the Calcium-Sensing Receptor (CaSR), in various rodent models. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the physiological and pathological roles of the CaSR and to evaluate the therapeutic potential of its antagonists.

Introduction to NPS-2143

NPS-2143 (also known as SB-262470) is a potent and selective, orally active, allosteric antagonist of the CaSR.^{[1][2][3]} By inhibiting the CaSR, **NPS-2143** stimulates the secretion of parathyroid hormone (PTH), making it a valuable tool for studying calcium homeostasis, bone metabolism, and other physiological processes regulated by the CaSR.^{[1][2][4]} In rodent models, its administration has been shown to transiently increase plasma PTH and calcium levels.^[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the in vivo administration of **NPS-2143** in rodent models.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of **NPS-2143** in Rodents

Parameter	Species	Route of Administration	Dose	Vehicle	Key Findings	Reference
IC50	-	In vitro (HEK 293 cells)	43 nM	-	Inhibition of cytoplasmic Ca ²⁺ concentration	[1]
EC50	-	In vitro (bovine parathyroid cells)	41 nM	-	Stimulation of PTH secretion	[1]
Half-life	Rat	Oral	Not specified	Not specified	> 8 hours	[4]
Peak Plasma PTH	Rat	Intravenous	1 mg/kg	Not specified	4- to 5-fold increase	[1]
Peak Plasma PTH	Rat	Oral	100 µmol/kg	20% 2-hydroxypropyl-β-cyclodextrin	Sustained increase	[2]
ED50 (PTH stimulation)	Rat	Intravenous	~0.4 µmol/kg	Not specified	Dose-dependent increase in serum PTH	[4]

Table 2: Effects of **NPS-2143** on Physiological Parameters in Rodent Models

Animal Model	Species	Route of Administration	Dose	Duration	Key Effects	Reference
Normotensive	Rat	Intravenous	1 mg/kg	Single dose	Marked increase in mean arterial blood pressure	[1]
Ovariectomized (osteopenic)	Rat	Oral	100 μ mol/kg	Daily for 5 weeks	Increased bone turnover, no net change in bone mineral density	[2]
Parkinson's Disease (MPTP-induced)	Mouse	Oral	Not specified	Not specified	Promoted gastrointestinal motility	[5]
Activating CaSR Mutation (Nuf)	Mouse	Intraperitoneal	30 mg/kg	Single bolus	Significant increases in plasma calcium and PTH	[6] [7]
Chemically-induced colitis (DSS)	Mouse	Oral gavage	10 mg/kg	2 weeks	Reduced colitis symptoms	[8]

Experimental Protocols

General Preparation of NPS-2143 for In Vivo Administration

NPS-2143 is a hydrophobic molecule and requires a suitable vehicle for in vivo administration. A commonly used vehicle is an aqueous solution of 2-hydroxypropyl- β -cyclodextrin.

Materials:

- **NPS-2143** powder
- 2-hydroxypropyl- β -cyclodextrin
- Sterile water for injection or saline

Protocol:

- Calculate the required amount of **NPS-2143** and 2-hydroxypropyl- β -cyclodextrin based on the desired final concentration and volume. A 15-20% (w/v) solution of 2-hydroxypropyl- β -cyclodextrin is often effective.[\[2\]](#)[\[7\]](#)
- Dissolve the 2-hydroxypropyl- β -cyclodextrin in the appropriate volume of sterile water or saline.
- Add the **NPS-2143** powder to the cyclodextrin solution.
- Vortex or sonicate the mixture until the **NPS-2143** is completely dissolved. The solution should be clear.
- Sterile-filter the final solution through a 0.22 μ m filter before administration.

Protocol for Intravenous (IV) Administration in Rats

This protocol is designed to assess the acute effects of **NPS-2143** on plasma PTH and calcium levels.

Animal Model:

- Male Sprague-Dawley or Wistar rats with indwelling catheters in the inferior vena cava (for infusion) and abdominal aorta (for blood sampling) are recommended for precise administration and repeated blood collection.[\[1\]](#)

Materials:

- Prepared **NPS-2143** solution (see section 3.1)
- Vehicle control solution
- Syringes and infusion pump
- Blood collection tubes (with appropriate anticoagulant, e.g., EDTA for PTH measurement)
- Anesthesia (if required for catheter placement)

Protocol:

- Acclimatize the catheterized rats to the experimental setup.
- Collect a baseline blood sample (t=0) from the aortic catheter.
- Administer a bolus intravenous injection of **NPS-2143** (e.g., 1 mg/kg) or vehicle via the vena cava catheter.[\[1\]](#)
- Collect blood samples at specified time points post-injection (e.g., 5, 15, 30, 60, 120 minutes) to measure plasma PTH and calcium concentrations.
- Process the blood samples appropriately for subsequent analysis (e.g., centrifuge to separate plasma and store at -80°C).

Protocol for Oral Gavage Administration in Mice

This protocol is suitable for studying the effects of sub-chronic or chronic oral administration of **NPS-2143**.

Animal Model:

- Any appropriate mouse strain for the disease model being studied (e.g., Balb/C for colitis model).[8]

Materials:

- Prepared **NPS-2143** solution (see section 3.1)
- Vehicle control solution
- Oral gavage needles (flexible tip recommended to prevent injury)
- Syringes

Protocol:

- Handle the mice gently to minimize stress.
- Measure the body weight of each mouse to calculate the correct dose volume.
- Fill a syringe with the appropriate volume of the **NPS-2143** or vehicle solution.
- Securely hold the mouse and insert the gavage needle gently over the tongue into the esophagus. Do not force the needle.
- Slowly administer the solution.
- Monitor the animals for any adverse effects after administration.
- For chronic studies, repeat the administration daily or as required by the experimental design.

Protocol for Intraperitoneal (IP) Injection in Mice

This protocol is an alternative to oral administration for delivering a systemic dose of **NPS-2143**.

Animal Model:

- Mouse model with an activating CaSR mutation (Nuf) or other relevant models.[6][7]

Materials:

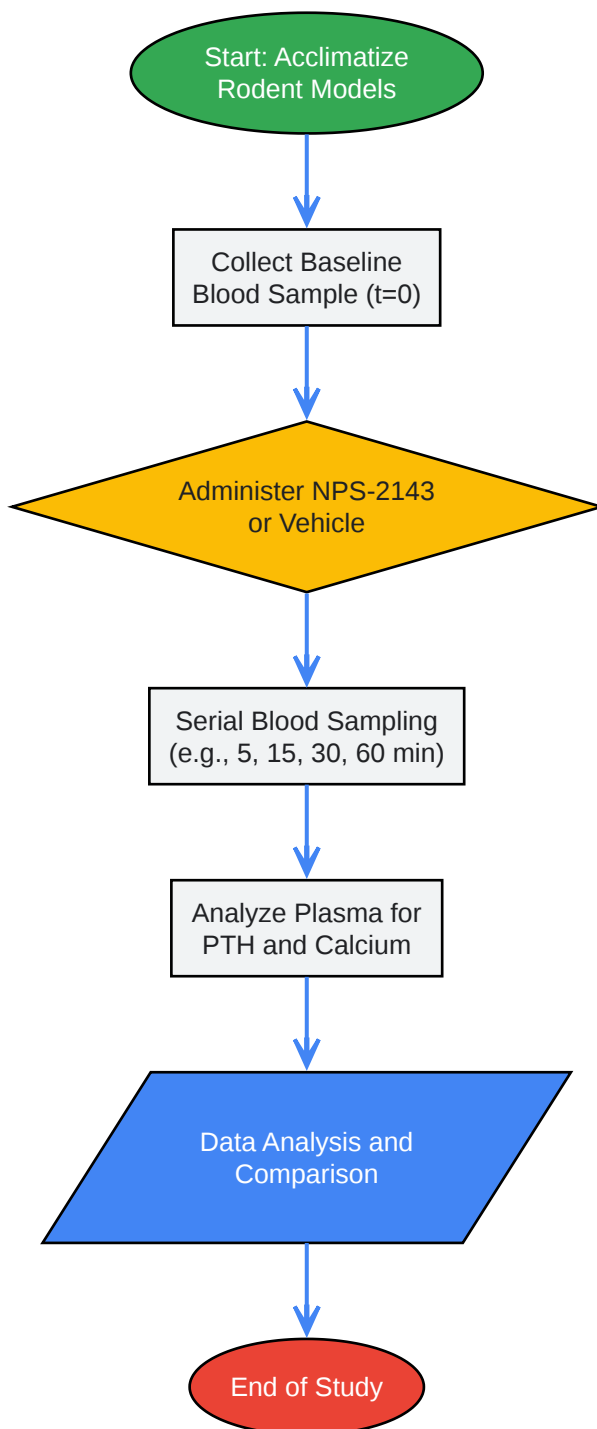
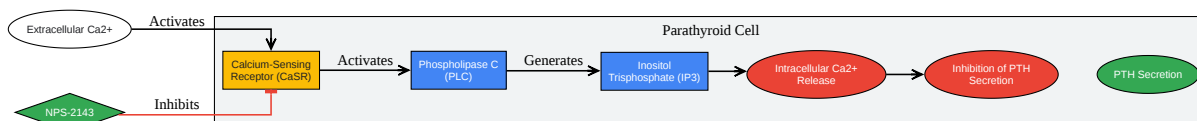
- Prepared **NPS-2143** solution (see section 3.1)
- Vehicle control solution
- Sterile syringes and needles (e.g., 25-27 gauge)

Protocol:

- Measure the body weight of each mouse to determine the injection volume.
- Restrain the mouse by scruffing the neck to expose the abdomen.
- Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
- Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.
- Aspirate briefly to ensure no fluid is drawn into the syringe (indicating entry into a vessel or organ).
- Inject the solution smoothly.
- Return the mouse to its cage and monitor for any signs of distress.

Visualizations

Signaling Pathway of NPS-2143 Action



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